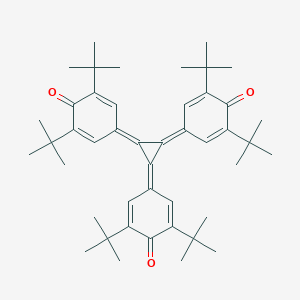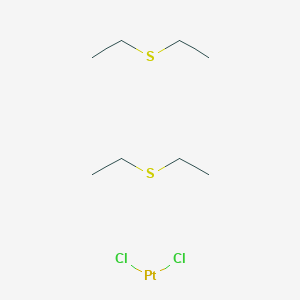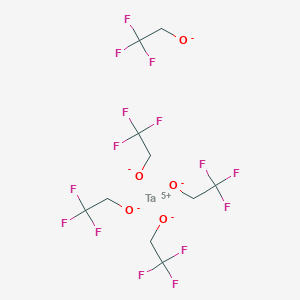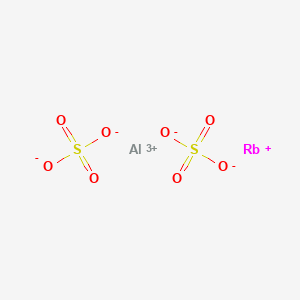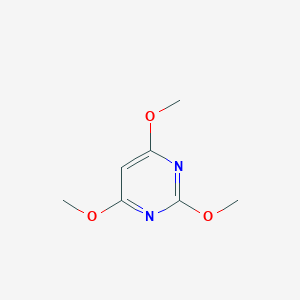
Pentametilciclopentadienilrenio tricarbonilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentamethylcyclopentadienylrhenium tricarbonyl is an organometallic compound with the chemical formula C₁₃H₁₅O₃Re . It is known for its unique structure, which includes a rhenium atom coordinated to a pentamethylcyclopentadienyl ligand and three carbonyl groups. This compound is widely used in various fields due to its stability and reactivity.
Aplicaciones Científicas De Investigación
Pentamethylcyclopentadienylrhenium tricarbonyl has numerous applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Studied for its potential use in bioinorganic chemistry and as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of advanced materials, such as thin films and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentamethylcyclopentadienylrhenium tricarbonyl can be synthesized through the reaction of pentamethylcyclopentadienyl sodium with rhenium pentacarbonyl chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
- Dissolving pentamethylcyclopentadienyl sodium in a suitable solvent like tetrahydrofuran.
- Adding rhenium pentacarbonyl chloride to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of pentamethylcyclopentadienylrhenium tricarbonyl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Pentamethylcyclopentadienylrhenium tricarbonyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents like hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require mild heating and the presence of a suitable solvent.
Major Products Formed
Oxidation: Higher oxidation state rhenium complexes.
Reduction: Lower oxidation state rhenium complexes.
Substitution: New organometallic complexes with different ligands.
Mecanismo De Acción
The mechanism by which pentamethylcyclopentadienylrhenium tricarbonyl exerts its effects involves the coordination of the rhenium center to various substrates. The compound can facilitate electron transfer processes, making it an effective catalyst. The pentamethylcyclopentadienyl ligand provides stability, while the carbonyl groups can participate in bonding interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopentadienylrhenium tricarbonyl
- Methyltrioxorhenium
- Dirhenium decacarbonyl
Uniqueness
Pentamethylcyclopentadienylrhenium tricarbonyl is unique due to the presence of the pentamethylcyclopentadienyl ligand, which enhances its stability and reactivity compared to other rhenium carbonyl complexes. This makes it particularly useful in applications requiring robust and efficient catalysts.
Propiedades
InChI |
InChI=1S/C10H15.3CO.Re/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h1-5H3;;;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZUPTPNMRTTKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([C](C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Re] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15O3Re |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12130-88-0 |
Source


|
| Record name | Pentamethylcyclopentadienylrhenium tricarbonyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



